molecular formula C16H15N B1294792 [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- CAS No. 58743-76-3

[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-

Cat. No. B1294792
CAS RN: 58743-76-3
M. Wt: 221.3 g/mol
InChI Key: XFMPTZWVMVMELB-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” is a derivative of biphenyl compounds. Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .


Synthesis Analysis

The synthesis of biphenyl compounds often involves multiple steps. For instance, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring with the net result that one of the aromatic protons is replaced by an alkyl group .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can be analyzed using various techniques. For instance, the InChI code for a similar compound, 4-Propylbiphenyl, is InChI=1S/C15H16/c1-2-6-13-9-11-15 (12-10-13)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3 .


Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. For example, a Friedel-Crafts alkylation reaction is an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can be determined using various techniques. For example, the molecular weight of a similar compound, 4-Propylbiphenyl, is 196.29 g/mol .

Scientific Research Applications

Regioselectivity Control in Chemical Synthesis

[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl- is significant in the field of chemical synthesis. Fedyushin et al. (2017) explored the Birch reductive alkylation of biphenyl-4-carbonitrile, leading to various alkylated 1,4-dihydroderivatives. The study emphasized the orientation of alkyl fragment incorporation into the biphenyl-4-carbonitrile scaffold, demonstrating its importance in nucleophilic reactions (SN2 mechanism) (Fedyushin et al., 2017).

Synthesis from Biphenyl-4-carboxamide

The transformation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide was investigated by Shen Yong-jia (2009), highlighting an environmentally unfriendly but effective dehydrating reaction using thionyl chloride. This research provides insights into the chemical synthesis and potential environmental considerations in the production of biphenyl-4-carbonitrile (Shen Yong-jia, 2009).

Safety And Hazards

Safety and hazards associated with “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” can vary depending on the specific compound and its intended use. For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “[1,1’-Biphenyl]-4-carbonitrile, 4’-propyl-” could involve further exploration of its potential applications in various fields. For instance, small molecular weight bioactive compounds produced from microbial origin possess dual roles, acting as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). Hence, the bioactive compounds produced from microbial origin are a promising source of future therapeutics .

properties

IUPAC Name

4-(4-propylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h4-11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMPTZWVMVMELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7069285
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-

CAS RN

58743-76-3
Record name 3CB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58743-76-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-propyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-propyl[1,1'-biphenyl]-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Efimov, VG Povarov, VA Rudko - ACS omega, 2021 - ACS Publications
The partition coefficients’ application in the hexane–acetonitrile system as an additional identification feature of polyaromatic hydrocarbons in the review gas chromatography–mass …
Number of citations: 8 pubs.acs.org

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